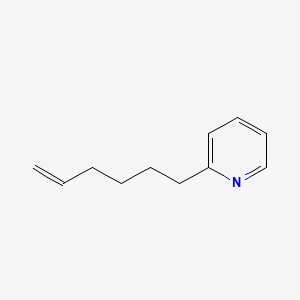
2-(Hex-5-enyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-5-enyl)pyridine is a pyridine derivative featuring a six-carbon alkenyl chain substituted at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-enyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-5-enyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 2-(Hex-5-enyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hex-5-enylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hex-5-enylpiperidine.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(Hex-5-enyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Hex-5-enyl)pyridine involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity. The hex-5-enyl group may interact with hydrophobic regions of biological membranes, influencing membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The hex-5-enyl substituent distinguishes 2-(Hex-5-enyl)pyridine from other pyridine derivatives. Key comparisons include:
*Hypothetical data inferred from structural analogs.
Key Observations :
- Substituent Effects : The alkenyl group in this compound likely reduces crystallinity compared to halogenated analogs (e.g., 2-Fluoro-5-(methylthio)pyridine), leading to lower melting points .
- Reactivity : Unlike 2-(Chloromethyl)pyridine hydrochloride, which undergoes nucleophilic substitution, the alkenyl group may participate in cycloaddition or polymerization reactions .
Stability and Reactivity
- Stability : The electron-deficient pyridine ring stabilizes adjacent substituents. However, the alkenyl group may render this compound susceptible to oxidation or isomerization under acidic/light conditions, similar to other unsaturated compounds .
- Solubility : Predicted to be less polar than halogenated analogs (e.g., 2-Fluoro-5-(methylthio)pyridine), favoring organic solvents like dichloromethane or THF .
Properties
CAS No. |
71532-23-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-hex-5-enylpyridine |
InChI |
InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2 |
InChI Key |
ZYORITKNDAIZAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















